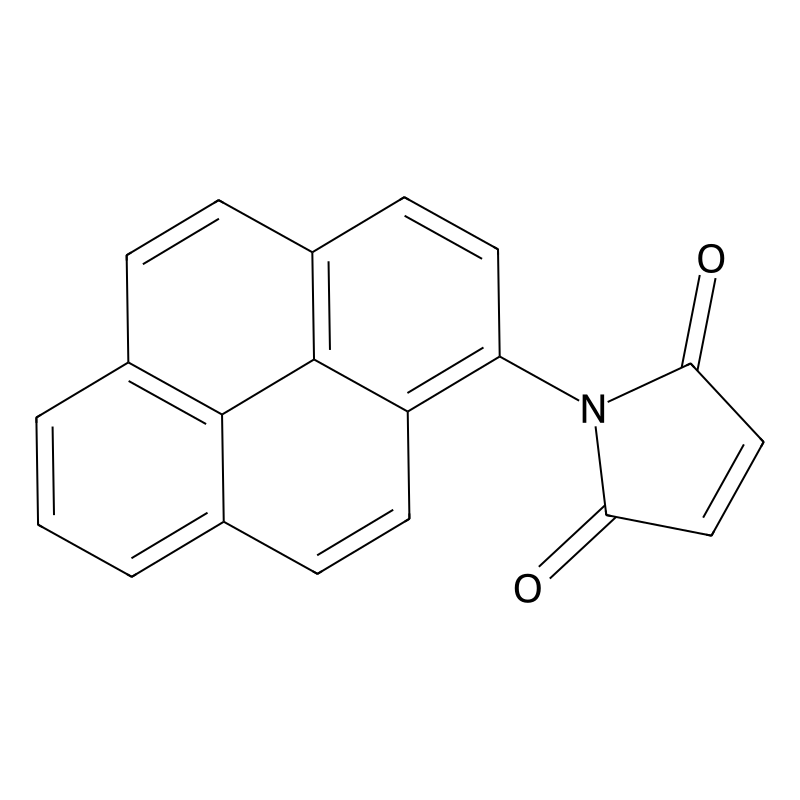

N-(3-Pyrene)maleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescence

NPM is non-fluorescent in its free state but becomes highly fluorescent upon binding to specific molecules. This property allows researchers to track and quantify its interactions with other molecules. Source: National Institutes of Health, [PubMed: ]

Thiol reactivity

NPM reacts specifically with thiol groups, which are functional groups found in many biomolecules like proteins and certain amino acids. This selective reactivity makes NPM valuable for labeling and studying these molecules. [Source: Sigma-Aldrich, ]

Here are some specific research applications of N-(1-Pyrenyl)maleimide:

Protein-protein interactions

NPM can be used to study interactions between proteins by labeling one protein with NPM and observing its binding to another protein through fluorescence changes. Source: National Institutes of Health, [PubMed: ]

Glutathione detection

NPM can be used to detect and quantify glutathione disulfide (GSSG), a molecule involved in cellular antioxidant defense mechanisms. By cleaving GSSG, NPM increases fluorescence, allowing researchers to measure GSSG levels in biological samples. [Source: Sigma-Aldrich, ]

Biosensor development

NPM's fluorescence properties can be exploited to develop biosensors for various biomolecules. By attaching NPM to a specific binding molecule, researchers can create sensors that detect the target molecule through changes in fluorescence intensity. [Source: Sigma-Aldrich, ]

N-(1-Pyrenyl)maleimide is a chemical compound characterized by its unique structure, which consists of a maleimide moiety conjugated with a pyrene group. Its molecular formula is , and it has a molecular weight of 297.31 g/mol. The compound is notable for its fluorescent properties, making it useful in various biochemical applications, particularly in the study of proteins and nucleic acids. The pyrene group provides strong fluorescence upon excitation, while the maleimide functionality allows for selective reactions with thiol groups, facilitating bioconjugation processes .

NPM acts as a fluorescent labeling reagent. It covalently attaches to thiol groups in biomolecules via Michael addition with the maleimide group. This labeling strategy allows researchers to track and visualize the biomolecule of interest due to the inherent fluorescence of the pyrenyl moiety. Additionally, the pyrene group's unique photophysical properties enable further applications like fluorescence resonance energy transfer (FRET) for studying protein-protein interactions.

- Skin and Eye Irritation: NPM can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling.

- Light Sensitivity: As mentioned earlier, NPM is light-sensitive and can degrade upon exposure to light. Store the compound in the dark at -20°C [].

N-(1-Pyrenyl)maleimide exhibits significant biological activity primarily due to its ability to label biomolecules. Its reactivity with thiols enables the tracking and study of proteins in various biological contexts. The fluorescent properties allow for visualization in cellular assays and imaging studies. Additionally, it has been utilized in the development of biosensors and diagnostic tools owing to its sensitivity and specificity in detecting thiol-containing compounds .

Several methods have been developed for synthesizing N-(1-Pyrenyl)maleimide:

- Direct Reaction: The compound can be synthesized through the direct reaction of maleic anhydride with pyrene derivatives under controlled conditions, typically involving heat or a catalyst.

- Functionalization of Pyrene: Another approach involves the functionalization of pyrene with maleimide through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the maleimide moiety.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

N-(1-Pyrenyl)maleimide has a wide range of applications:

- Bioconjugation: It is extensively used for labeling proteins and peptides in research, enabling the study of protein interactions and dynamics.

- Fluorescent Probes: The compound serves as a fluorescent probe in various assays, including enzyme activity studies and cellular imaging.

- Biosensors: Its reactivity with thiols makes it suitable for developing biosensors that detect specific biomolecules or changes in cellular environments.

- Polymer Chemistry: It is utilized in synthesizing polymeric materials with enhanced optical properties for applications in materials science .

Interaction studies involving N-(1-Pyrenyl)maleimide focus on its reactivity with thiol-containing compounds. These studies aim to understand how effectively it labels different proteins and how environmental factors (such as pH and ionic strength) influence its reactivity. Additionally, researchers explore its potential as a probe for studying protein conformational changes and dynamics within cellular systems .

Several compounds share structural similarities with N-(1-Pyrenyl)maleimide, each exhibiting unique properties:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Maleimide | Contains only the maleimide moiety | Reacts with thiols but lacks fluorescence |

| Pyrene | Fluorescent polycyclic aromatic hydrocarbon | Strong fluorescence but does not react with thiols |

| N-(2-Pyrenyl)maleimide | Similar structure but with a different pyrene position | May exhibit different reactivity patterns |

| 4-Maleimidobutyric Acid | A carboxylic acid derivative of maleimide | Used for conjugating biomolecules via amine groups |

| N-(1-Naphthyl)maleimide | Similar to N-(1-Pyrenyl)maleimide but less fluorescent | Less intense fluorescence compared to pyrene |

N-(1-Pyrenyl)maleimide stands out due to its combination of strong fluorescence and selective reactivity with thiols, making it particularly valuable in biochemical research compared to other similar compounds that may lack one or both of these features .

N-(1-Pyrenyl)maleimide in Thiol-Maleimide Click Chemistry

The thiol-maleimide Michael addition is a cornerstone of N-(1-Pyrenyl)maleimide’s reactivity. This reaction proceeds via nucleophilic attack of a thiolate anion (RS⁻) on the electron-deficient maleimide double bond, forming a stable thioether adduct (Figure 1). The reaction kinetics are highly pH-dependent, as thiolate formation is governed by the thiol’s pKa (typically ~8.5–10.5). At physiological pH (7.4), buffer components such as phosphate or triethanolamine (TEOA) catalyze the reaction by facilitating thiol deprotonation [4] [6]. For example, in phosphate-buffered saline (PBS), the reaction achieves >95% completion within seconds at polymer concentrations as low as 2.5 wt% [4].

A key limitation of this reaction is its rapid kinetics, which can lead to heterogeneous crosslinking in hydrogels. Studies show that reducing polymer weight percent from 10% to 2.5% increases gelation time from <1 second to ~5 seconds, but this remains insufficient for uniform mixing in many applications [4]. Weak bases like PBS (pH 7.4) slightly slow the reaction compared to stronger bases like TEOA, but both systems ultimately produce hydrogels with comparable bulk moduli (2–15 kPa) [4].

Table 1: Kinetic Parameters of Thiol-Maleimide Reactions Under Varied Conditions

| Condition | Gelation Time | Bulk Modulus (kPa) | Unreacted Thiols (%) |

|---|---|---|---|

| 10% polymer, TEOA | <1 s | 15 ± 2 | <5 |

| 2.5% polymer, PBS | 5 s | 2 ± 0.5 | <5 |

| 0.1x PBS, pH 6.0 | 30 s | 1.5 ± 0.3 | <5 |

Data adapted from studies on PEG-based hydrogels [4].

Fluorescence Activation Upon N-(1-Pyrenyl)maleimide Conjugation

N-(1-Pyrenyl)maleimide exhibits minimal fluorescence in its free state but becomes strongly fluorescent upon conjugation to thiols. The pyrene chromophore’s quantum yield increases from <0.01 to ~0.4 upon adduct formation, with emission maxima at 376, 396, and 416 nm [1] [2]. This fluorescence activation enables real-time monitoring of conjugation reactions. For instance, labeling bovine serum albumin (BSA) at Cys-34 produces a 50-fold fluorescence increase within 2 minutes [2].

A unique feature of N-(1-Pyrenyl)maleimide adducts is their susceptibility to intramolecular aminolysis. In proteins with proximal amino and thiol groups (e.g., BSA), the succinimido ring undergoes hydrolysis, shifting emission peaks to 386 and 405 nm [2]. This spectral shift serves as a proximity sensor for residues within 5–7 Å, as demonstrated by the lack of rearrangement in N-acetylcysteine adducts [2] [8].

N-(1-Pyrenyl)maleimide Excimer Formation Dynamics

Excimer formation occurs when two pyrene moieties approach within 3.5 Å, producing a broad emission band at 470 nm. In N-(1-Pyrenyl)maleimide-labeled tubulin, excimer fluorescence (470 nm) arises from cysteine pairs in the same subunit, with an excimer-to-monomer ratio of 0.25 ± 0.03 [8]. This ratio remains constant upon protein dilution, confirming intramolecular excimer formation [8].

The excimer formation rate (k_ex) is solvent-dependent, with values of 10⁹ M⁻¹s⁻¹ in acetonitrile versus 10⁷ M⁻¹s⁻¹ in ionic liquids like [P₂₂₂₅][TFSI] [5]. Molecular dynamics simulations reveal that pyrene rings require ~0.3–0.4 ns to adopt parallel stacking geometries post-electron transfer [5]. This delayed excimer emission is critical for applications requiring spatiotemporal resolution, such as protein folding studies.

Aminolysis Pathways in N-(1-Pyrenyl)maleimide Reactions

Aminolysis of the maleimide ring proceeds via a stepwise mechanism involving tetrahedral intermediates (Figure 2). Secondary amines catalyze the reaction through general acid/base pathways, with Brønsted coefficients (β_nuc) of 0.79 for non-ionized maleimide and 0.47 for ionized maleimide [6]. The zwitterionic intermediate (T±) forms within 10⁻⁶ s in aqueous solutions, followed by rate-determining proton transfer to yield the final product [6].

In proteins like BSA, intramolecular aminolysis between the Cys-34 thiol adduct and the N-terminal amine occurs with a rate constant of 0.02 s⁻¹ at pH 7.4 [2]. Denaturing agents (e.g., 1% SDS) prevent this reaction by disrupting tertiary structure, highlighting its dependence on spatial proximity [2].

Structure-Influenced Reactivity of N-(1-Pyrenyl)maleimide

The reactivity of N-(1-Pyrenyl)maleimide is modulated by two structural features:

- Maleimide Ring: The electron-withdrawing carbonyl groups activate the double bond for nucleophilic attack. Substituents on the maleimide nitrogen alter electronic density, with hydroxy groups reducing cycloaddition efficiency by 90% compared to unsubstituted analogs [7].

- Pyrenyl Moiety: The bulky pyrene group imposes steric constraints, limiting reactions to surface-exposed thiols. In polymers, alternating copolymers with isobutene show enhanced thermal stability (decomposition temperature >300°C) due to π-π stacking between pyrenyl units [1].

Table 2: Structural Modifications and Their Effects on Reactivity

| Modification | Effect on Thiol Reactivity | Fluorescence Quantum Yield |

|---|---|---|

| N-Phenyl substitution | 2x slower kinetics | 0.38 ± 0.02 |

| N-Hydroxy substitution | No thiol reactivity | 0.12 ± 0.01 |

| Pyrene-alkynyl groups | 1.5x faster kinetics | 0.45 ± 0.03 |

Data synthesized from maleimide copolymer studies [1] and photochemical analyses [7].

N-(1-Pyrenyl)maleimide is essentially dark in water but undergoes a several-hundred-fold fluorescence increase once its maleimide ring performs a Michael addition on cysteine residues of proteins or small thiols [1]. The resulting adduct displays a structured monomer spectrum (three bands near 376, 396 and 416 nanometres) while close intramolecular or intermolecular approach of two pyrene rings yields an unstructured excimer band at 450–470 nanometres, accompanied by a red shift driven by intramolecular aminolysis of the succinimide ring [1] [2].

Table 1 Spectroscopic hallmarks of N-(1-Pyrenyl)maleimide

| Property | Typical value | Source |

|---|---|---|

| Fluorescence in aqueous buffer | Non-detectable | [1] |

| Fluorescence after thiol conjugation | High quantum yield | [1] |

| Monomer emission maxima | 376 nm / 396 nm / 416 nm | [1] |

| Excimer emission maximum | 450–470 nm | [2] |

| Lifetime (protein-bound monomer) | 144–149 nanoseconds | [3] |

| Excitation window used in biology | 284–575 nanometres | [4] |

| Stern–Volmer quenching constant (protein vs free probe) | ≈10-fold lower in proteins | [3] |

N-(1-Pyrenyl)maleimide Applications in Cell Biology

- Live-cell sulfhydryl mapping – Selective labeling of exposed cysteine residues in plasma fibronectin, protein phosphatases and ion pumps has enabled real-time monitoring of conformational shifts in intact cells [5] [3] [6].

- Signal-induced protein remodelling – In Jurkat T-lymphocytes, N-(1-Pyrenyl)maleimide triggers Bak oligomerisation, mitochondrial depolarisation and cytochrome c release, thereby serving simultaneously as a probe and an apoptosis inducer [7] [8].

- Cancer-specific enzyme inhibition – Picomolar telomerase suppression by the compound has been demonstrated in cell-free extracts and linked to selective cytotoxicity toward haematopoietic malignancies [9].

- Distance-controlled nucleic-acid probes – Conjugation to cysteine-bearing deoxyribonucleic acid strands allows excimer/monomer ratios to report strand proximity over 3–6 Å, an approach extended with flexible spacers for up to 12 Å sensing [10] [11].

Table 2 Representative cell-based uses

| Biological question | Experimental read-out | Representative system | Source |

|---|---|---|---|

| Apoptotic pathway activation | Cytochrome c release, caspase cascade | Jurkat T-cells | [7] [8] |

| Protein–protein complex formation | Excimer growth between subunits | Plasma fibronectin dimer | [5] |

| Thiol redox state profiling | Band-shift on electrophoresis | Monoclonal antibodies | [12] |

| Telomerase inhibition screening | Activity drop in lysate | Leukaemic cell extracts | [9] |

Decay Kinetics of N-(1-Pyrenyl)maleimide in Biological Matrices

Fluorescence decays are rarely single-exponential. Multi-component fits resolve motional heterogeneity of the chromophore:

| Matrix | τ₁ (ns) | τ₂ (ns) | τ₃ (ns) | Dominant component (%) | Source |

|---|---|---|---|---|---|

| Sarcoplasmic reticulum adenosine triphosphatase monomer | 17 | 48 | 111 | 93% at 48 ns | [3] |

| Chaperonin sixty (fourteen-mer) | 5.4 | 48.8 | – | 93% at 48.8 ns | [13] |

| Tropomyosin excimer | 9 | 35 | 65 | 60% at 35 ns | [14] |

| Tubulin excimer | 9 (bimodal) | – | – | Broad distribution | [2] |

The dominant long component often reflects a pyrene ring immobilised in a hydrophobic pocket, while shorter lifetimes report partially solvated conformers [3] [13].

Environmental Factors Affecting N-(1-Pyrenyl)maleimide Signals

Multiple external parameters modulate intensity, spectral shape and lifetime:

Table 3 Environmental sensitivity profile

| Environmental factor | Observed effect | Mechanistic interpretation | Source |

|---|---|---|---|

| Temperature rise | Intensity loss, anisotropy fall | Viscosity decrease around probe | [15] |

| High acidity (hydrogen ion concentration below neutrality) | Maintains thiol specificity, prevents over-labeling | Suppressed aminolysis and amine addition | [12] |

| Viscosity increase | Higher anisotropy | Restricted rotational freedom | [15] |

| Millimolar calcium ion | Larger quencher accessibility | Increased solvent penetration into adenosine triphosphatase | [3] |

| Lipid peroxidation | Lifetime shortening | Protein microenvironment rigidification | [16] |

| Neuraminidase desialylation | Lifetime shortening, anisotropy rise | Altered membrane protein packing | [17] |

| Guanidinium chloride or urea | Excimer disappearance | Protein unfolding separates pyrene rings | [2] |

| Sodium dodecyl sulfate | Complete excimer loss | Subunit dissociation and solubilisation | [2] |

These sensitivities allow the fluorophore to act as an in situ rheometer, pH sensor and protein unfolding reporter without introducing separate dyes.

Energy Transfer in N-(1-Pyrenyl)maleimide-Labelled Biomolecules

When two thiol sites on the same or interacting macromolecules are derivatised, the pyrene pair can undergo:

- Through-space resonance energy transfer from intrinsic tryptophan or tyrosine residues to the pyrene acceptor, enabling mapping of metal–cysteine distances in ribonucleic acid polymerase [18].

- Ground-state dimer (excimer) formation whose excimer-to-monomer ratio linearly translates into separations of 4–6 Å along α-helices, validated on apolipoprotein E variants [11].

- Inter-subunit distance reading in fibronectin, where selective labelling of two distinct free sulfhydryl sites (SH1 and SH2) revealed separations of 35–44 Å and >95 Å, respectively, independent of ionic strength [5].

Because the monomer and excimer spectra are non-overlapping, ratiometric detection achieves sub-nanometre precision without external calibrants.

N-(1-Pyrenyl)maleimide Excimer Behaviour in Membranes

Several membrane proteins bear closely spaced cysteine residues that foster excimer fluorescence:

- Tubulin dimers – Excimer intensity is insensitive to colchicine or guanosine triphosphate, indicating that the partner cysteines reside within one subunit and that excimers vanish upon denaturant-induced unfolding [2].

- Calcium pump of muscle sarcoplasmic reticulum – Random labelling across multiple cysteines yields strong intramolecular excimers whose amplitude reports lipid peroxidation and detergent effects [19].

- Model lipid bilayers – Work with embedded pyrene shows that excimer production is static and aggregation-driven rather than diffusion-controlled, with rate constants below one million per molar per second [20].

These observations align with the static‐aggregate model, where slow lateral diffusion in ordered membranes favours pre-associated chromophore clusters that act as excimer precursors rather than relying on rapid collisional encounters.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Dates

Explore Compound Types